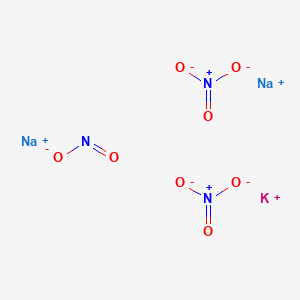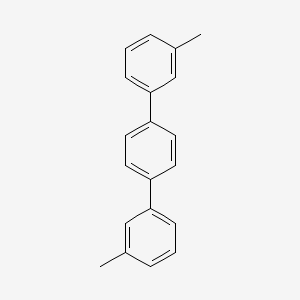
1,4-bis(3-methylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(3-methylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two 3-methylphenyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-bis(3-methylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple aryl halides with aryl boronic acids under mild conditions. The general reaction scheme is as follows: [ \text{Ar-X} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar’} + \text{by-products} ] In this case, the aryl halide would be 1,4-dibromobenzene, and the aryl boronic acid would be 3-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of catalyst, solvent, and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1,4-bis(3-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).
Major Products
Oxidation: 1,4-bis(3-carboxyphenyl)benzene.
Reduction: 1,4-bis(3-methylcyclohexyl)benzene.
Substitution: 1,4-bis(3-bromophenyl)benzene.
科学研究应用
1,4-bis(3-methylphenyl)benzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, derivatives of this compound could potentially be explored for pharmaceutical purposes.
Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 1,4-bis(3-methylphenyl)benzene in chemical reactions typically involves the interaction of its aromatic rings with electrophiles or nucleophiles. The presence of the methyl groups can influence the reactivity of the benzene rings, making them more susceptible to certain types of reactions. The molecular targets and pathways involved would depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
1,4-dimethylbenzene (p-xylene): Similar structure but with methyl groups directly attached to the benzene ring.
1,4-bis(phenyl)benzene: Similar structure but without the methyl groups on the phenyl rings.
1,4-bis(4-methylphenyl)benzene: Similar structure but with methyl groups at different positions on the phenyl rings.
Uniqueness
1,4-bis(3-methylphenyl)benzene is unique due to the specific positioning of the methyl groups on the phenyl rings, which can affect its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired.
属性
CAS 编号 |
4499-84-7 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,4-bis(3-methylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-5-3-7-19(13-15)17-9-11-18(12-10-17)20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
InChI 键 |
ISCJSNCUQHCZAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)
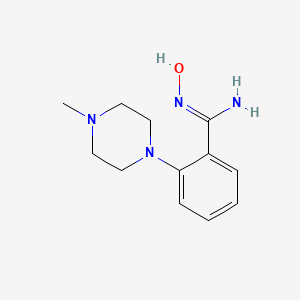
![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
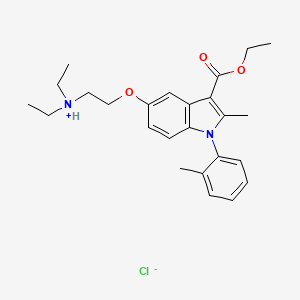
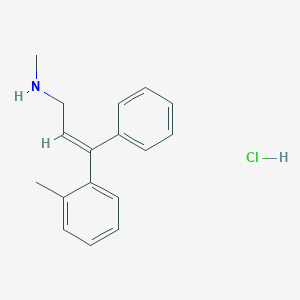
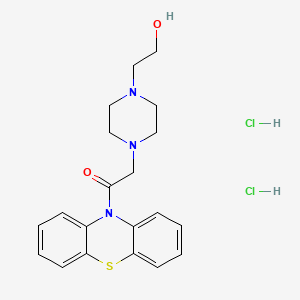
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)

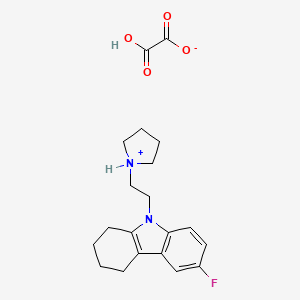
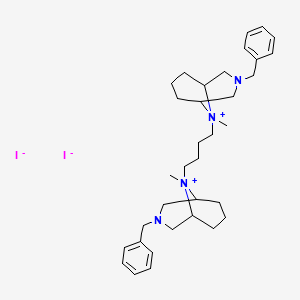
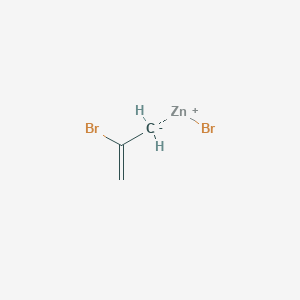
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
